molecular formula C₃₅H₅₈O₆ B1147495 25,26-Dehydro beta-Sitosterol beta-D-Glucoside CAS No. 4281-99-6

25,26-Dehydro beta-Sitosterol beta-D-Glucoside

Cat. No.: B1147495
CAS No.: 4281-99-6
M. Wt: 574.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

25,26-Dehydro beta-Sitosterol beta-D-Glucoside is a degradation product of beta-Sitosterol beta-D-Glucoside . Beta-Sitosterol beta-D-Glucoside is a steroid glycoside having beta-sitosterol as the aglycone .


Synthesis Analysis

Beta-Sitosterol beta-D-Glucoside is biosynthesized in plants via the mevalonic acid pathway . The this compound is a degradation product of this compound .


Molecular Structure Analysis

The empirical formula of Beta-Sitosterol beta-D-Glucoside is C35H60O6 . The SMILES string representation of its structure is CCC@H[C@H]1CC[C@H]2[C@@H]3CC=C4CC@H[C@H]3CC[C@]12C)O[C@@H]5OC(CO)C@@HC@HC5O)C(C)C .

Mechanism of Action

Beta-Sitosterol, the aglycone of Beta-Sitosterol beta-D-Glucoside, is known to compete with cholesterol for absorption due to the similarity in their structure . It is used as an antihyperlipidemic agent .

Properties

IUPAC Name

(2R,5S)-2-[[(3S,8S,9R,10R,13R,14R,17R)-17-[(2S,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t21-,22+,24-,25-,26+,27+,28+,29?,30+,31?,32?,33+,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZKAGYCKXYXKP-QYHUZGQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@H](C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5C(C([C@@H](C(O5)CO)O)O)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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